(6E)-2-butyl-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6E)-2-BUTYL-6-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a fluorophenyl group, and a thiadiazolopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-2-BUTYL-6-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl group and the formation of the thiadiazolopyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
(6E)-2-BUTYL-6-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(6E)-2-BUTYL-6-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6E)-2-BUTYL-6-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, known for their strong bonding and unique properties.
Uniqueness
This detailed overview highlights the significance and versatility of (6E)-2-BUTYL-6-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE in various scientific domains
Properties
Molecular Formula |
C22H22FN5OS |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(6E)-2-butyl-6-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H22FN5OS/c1-4-5-6-19-26-28-20(24)18(21(29)25-22(28)30-19)12-15-11-13(2)27(14(15)3)17-9-7-16(23)8-10-17/h7-12,24H,4-6H2,1-3H3/b18-12+,24-20? |
InChI Key |
ONBXXLYKKFFHCE-ODJOWLHGSA-N |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C\C3=C(N(C(=C3)C)C4=CC=C(C=C4)F)C)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)F)C)C(=O)N=C2S1 |
Origin of Product |
United States |
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